4-ジメチルアミノ-4'-ニトロビフェニル

概要

説明

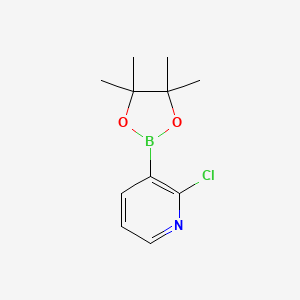

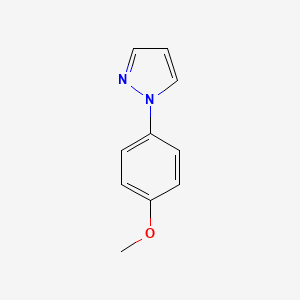

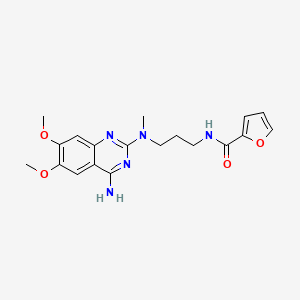

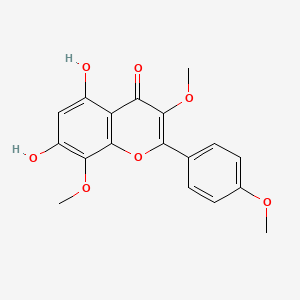

4-Dimethylamino-4’-nitrobiphenyl (CAS Number: 2143-87-5) is a chemical compound with the molecular weight of 242.28 . It is also known by its IUPAC name N,N-dimethyl-4’-nitro [1,1’-biphenyl]-4-amine .

Molecular Structure Analysis

The molecular structure of 4-Dimethylamino-4’-nitrobiphenyl is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 .Chemical Reactions Analysis

The excited-state intramolecular charge transfer (ICT) dynamics of 4-Dimethylamino-4’-nitrobiphenyl, an efficient nonlinear optical (NLO) material, has been investigated using ultrafast transient absorption spectroscopy . The ICT process is associated with the barrierless twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .Physical And Chemical Properties Analysis

4-Dimethylamino-4’-nitrobiphenyl is a solid substance with a melting point range of 243.0 to 249.0 °C . The predicted boiling point is 398.2±25.0 °C .科学的研究の応用

水生環境におけるマイクロプラスチックの検出

DANSは、水環境中のマイクロプラスチックの検出および分析のための汎用性があり、感度の高い蛍光染料として特定されています . その溶媒変色特性により、ポリマーの極性に応じて蛍光発光スペクトルが正のシフトします。 これは、UV照射下では、マイクロプラスチックは青から赤までの特定の発光スペクトルによって識別できることを意味し、ポリマーの識別を容易にします .

環境汚染分析のための蛍光顕微鏡法

DANSの染色特性により、蛍光顕微鏡を使用してさまざまな検出および分析戦略を利用できます . これには、単純な落射蛍光断片の可視化、共焦点顕微鏡、およびプラスチック成分を定量化するファゾーアプローチが含まれます。 これらの技術は、マイクロプラスチックによる環境汚染の程度を理解するために不可欠です .

ポリマー識別のためのスペクトル分析

DANSは、マイクロプラスチックを構成するさまざまなポリマーに効率的に吸収されるため、スペクトル分析が可能です。 この分析は、染料の溶媒変色特性によって変化する蛍光発光スペクトルに基づいて、さまざまな種類のポリマーを識別するために使用できます .

一般的な使用プラスチックの識別における分析的適用可能性

DANS蛍光の分析的適用可能性は、一般的な使用プラスチック製品からのマイクロプラスチック(MPs)の識別において証明されています。 これには、ポリプロピレン(PP)、低密度および高密度ポリエチレン(それぞれLDPEおよびHDPE)、ポリスチレン(PS)、およびポリエチレンテレフタレート(PET)などのモデルプラスチックが含まれます .

分子内電荷移動研究

DANSは、ニトロ芳香族発色団の分子内電荷移動(ICT)の研究に使用されます。 ICT中の構造変化を理解することは、特定の電子特性を持つ新しい材料を開発するために不可欠です .

溶媒変色蛍光染料の開発

DANSの特性により、新しい溶媒変色蛍光染料の開発の候補となります。 これらの染料は、センサーまたは環境の変化に応答するインジケーターなど、特定の用途に合わせて調整できます .

汚染追跡と環境影響研究

DANSは、特にさまざまな生態系におけるマイクロプラスチックの分布と影響を調査する際に、汚染の追跡に役立ちます。 さまざまなポリマーに対する感度により、環境影響評価に優れたツールとなります .

化学および環境科学における教育および研究ツール

その独自の特性と用途により、DANSは化学および環境科学のカリキュラムにおける教育ツールとしての役割を果たします。 化学化合物がどのように現実世界のシナリオに適用されて環境問題に対処できるかの実践的な例を提供します .

作用機序

Target of Action

The primary target of 4-Dimethylamino-4’-nitrobiphenyl is the intramolecular charge transfer (ICT) character of the molecules . This is due to the strong electron withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .

Mode of Action

The interaction of 4-Dimethylamino-4’-nitrobiphenyl with its targets involves the dynamics of the ICT process in the excited states . This process has been investigated using ultrafast transient absorption spectroscopy . The experimental results have been corroborated with DFT and TDDFT calculations .

Biochemical Pathways

The affected pathway of 4-Dimethylamino-4’-nitrobiphenyl is the ICT process in the excited states . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the N, N -dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .

Result of Action

The molecular and cellular effects of 4-Dimethylamino-4’-nitrobiphenyl ’s action involve the dynamics of the ICT process in the excited states . The rate of this process is governed by the viscosity of the medium .

Action Environment

The action, efficacy, and stability of 4-Dimethylamino-4’-nitrobiphenyl are influenced by environmental factors such as the polarity of the solvent . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the DMA group . In solvents of moderate polarity, the rate of the twisting process is significantly slowed down . By further lowering the polarity of the solvent, the twisting process is completely retarded .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGALHOPBAVGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544763 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2143-87-5 | |

| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 4-Dimethylamino-4′-nitrobiphenyl be used to monitor polymerization processes?

A1: 4-Dimethylamino-4′-nitrobiphenyl (DMABN) exhibits a unique property: its fluorescence emission is sensitive to both solvent polarity and the microviscosity of the surrounding medium []. During polymerization, the increasing viscosity of the reaction mixture causes a blue shift in DMABN's fluorescence spectrum. This spectral shift can be directly correlated to the degree of polymerization, enabling researchers to monitor the reaction progress in real-time. This method has proven effective for various polymerization formulations, including those cured photochemically and thermally [].

Q2: Does the structure of 4-Dimethylamino-4′-nitrobiphenyl impact its sensitivity as a fluorescence probe?

A2: Yes, the "push-pull" structure of DMABN, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl system, contributes to its sensitivity as a fluorescence probe. This intramolecular charge transfer (ICT) character is highly sensitive to changes in the surrounding environment, such as polarity and viscosity [, ].

Q3: Can 4-Dimethylamino-4′-nitrobiphenyl interact with metal nanoparticles to enhance fluorescence signals?

A3: Research has shown that DMABN exhibits enhanced fluorescence when in proximity to silver nanoparticles, particularly those exhibiting quadrupole surface plasmon resonance (SPR) []. The spectral overlap between DMABN's emission and the SPR bands of the silver nanoparticles leads to this enhancement. This phenomenon can be exploited to develop highly sensitive fluorescence-based sensors [].

Q4: Are there computational studies investigating the properties of 4-Dimethylamino-4′-nitrobiphenyl?

A4: Yes, computational tools are being used to investigate the opto-electronic properties and dielectric behavior of 4-Dimethylamino-4′-nitrobiphenyl, particularly for its potential applications in non-linear optics []. These studies contribute to a deeper understanding of the compound's electronic structure and its response to external stimuli.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)